Superior Potency Against Wild-Type BCL-2 Compared to First-Generation Inhibitor Venetoclax
S65487 exhibits approximately 1.8-fold higher potency in a BCL-2 biochemical assay compared to Venetoclax. This is a direct head-to-head comparison in the same study, showing S65487 has an IC50 of 0.13 ± 0.037 nM against wild-type BCL-2, while Venetoclax has an IC50 of 0.24 ± 0.070 nM [1].
| Evidence Dimension | Potency against wild-type BCL-2 |
|---|---|
| Target Compound Data | IC50 = 0.13 ± 0.037 nM |
| Comparator Or Baseline | Venetoclax, IC50 = 0.24 ± 0.070 nM |
| Quantified Difference | S65487 is 1.8-fold more potent (lower IC50) |
| Conditions | Biochemical assay for BCL-2 inhibition |
Why This Matters
This indicates S65487 requires a lower concentration to achieve the same level of BCL-2 inhibition, which can be critical for minimizing off-target effects and optimizing therapeutic windows.
- [1] Wang, Z., et al. (2024). Discovery of a Novel BCL-2 Inhibitor, Lacutoclax, for the Treatment of Hematologic Malignancies. Journal of Medicinal Chemistry, 67(10), 8255-8267. View Source
